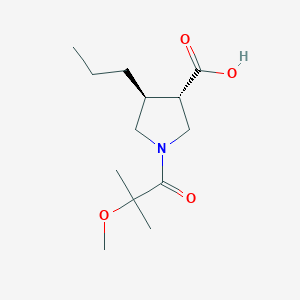![molecular formula C15H14ClNO3S B5684373 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, also known as CBPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPA is a sulfonamide-based compound that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide functions by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in the concentration of bicarbonate in the blood, leading to a decrease in pH. The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been studied extensively, and has been shown to be highly specific to carbonic anhydrase.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of bicarbonate concentration in the blood, and the decrease in pH. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has also been shown to have anti-inflammatory effects, and has been used in studies investigating the role of sulfonamides in the regulation of inflammation.
実験室実験の利点と制限
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has several advantages as a tool for scientific research, including its well-established synthesis method, its specificity for carbonic anhydrase, and its range of biochemical and physiological effects. However, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, including the development of new sulfonamide-based compounds with improved specificity and efficacy, the investigation of the role of carbonic anhydrase inhibition in the regulation of inflammation and other physiological processes, and the exploration of the potential therapeutic applications of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide and related compounds. Overall, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is a valuable tool for scientific research, with a range of potential applications in various fields.
合成法
The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2-chlorobenzyl chloride with sodium sulfonamide, followed by the addition of phenylacetic acid. This reaction results in the formation of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide as a white crystalline solid. The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is well-established and has been described in detail in various scientific publications.
科学的研究の応用
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been used in various scientific research applications, including as a tool for studying the role of sulfonamides in biological systems. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as the potential therapeutic applications of sulfonamide-based compounds.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-14-9-5-4-6-12(14)10-21(19,20)11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENNEQAMVRSVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)

![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)